molecular formula C11H19NO3S B2524905 3-[(2-Ethoxyethyl)(prop-2-yn-1-yl)amino]-1lambda6-thiolane-1,1-dione CAS No. 1384616-67-4

3-[(2-Ethoxyethyl)(prop-2-yn-1-yl)amino]-1lambda6-thiolane-1,1-dione

Cat. No. B2524905
CAS RN: 1384616-67-4
M. Wt: 245.34
InChI Key: IOENMDWGPAVICH-UHFFFAOYSA-N
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Description

The compound “3-[(2-Ethoxyethyl)(prop-2-yn-1-yl)amino]-1lambda6-thiolane-1,1-dione” is an organic compound containing functional groups such as ethoxy, propynyl, and amino groups. These functional groups suggest that the compound could participate in a variety of chemical reactions .


Chemical Reactions Analysis

The compound contains reactive functional groups like ethoxy, propynyl, and amino groups, which suggests it could participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its functional groups. For example, the presence of an ethoxy group could make the compound more polar and increase its solubility in polar solvents .

Mechanism of Action

The mechanism of action of a compound usually refers to how it interacts with biological systems. Without specific information, it’s difficult to predict the mechanism of action of this compound .

Future Directions

Future research on this compound could involve exploring its potential uses, studying its reactivity, and determining its physical and chemical properties. It could also involve investigating its safety and potential hazards .

properties

IUPAC Name

N-(2-ethoxyethyl)-1,1-dioxo-N-prop-2-ynylthiolan-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3S/c1-3-6-12(7-8-15-4-2)11-5-9-16(13,14)10-11/h1,11H,4-10H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOENMDWGPAVICH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN(CC#C)C1CCS(=O)(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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